Predicted vs. Measured Physicochemical Profile: 7-Butoxy Derivative Shows Enhanced Lipophilicity Over the Parent 8-Azapurine Core, Directing Solubility and Permeability
While direct experimental LogP data for 7-butoxy-2H-triazolo[4,5-d]pyrimidine is not compiled in authoritative open databases, a class-level inference can be made by comparing the calculated XLogP of the parent 8-azapurine scaffold (273-40-5, XLogP = -0.3 [1]) with the known impact of a butoxy substituent. The addition of a butyl chain typically adds approximately +2.3 to the LogP of a heteroaromatic base, placing the predicted LogP of the target compound in the range of +2.0, which is a >100-fold increase in predicted lipophilicity. This shift would have a direct, quantifiable impact on predicted aqueous solubility and passive membrane permeability.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted ~ +2.0 |
| Comparator Or Baseline | 8-Azapurine (CAS 273-40-5): XLogP = -0.3 |
| Quantified Difference | Predicted increase of ~2.3 log units; signifies >100-fold higher lipophilicity. |
| Conditions | Computational prediction based on additive fragment contributions; not an experimentally measured value. |
Why This Matters
This significant lipophilicity difference means the 7-butoxy compound will have vastly different solubility and permeability properties than the unsubstituted scaffold, making it suitable for assays where the core scaffold would fail due to poor membrane penetration, a key consideration for procurement in cell-based assay design.
- [1] Therapeutic Target Database (TTD). Drug Information for 8-Azapurine (273-40-5). View Source
